Cas no 867040-18-4 (3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline)

3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline 化学的及び物理的性質
名前と識別子
-
- 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline
- 867040-18-4
- 3-[(3,4-dimethylphenyl)sulfonyl]-6-methoxy-4-piperidin-1-ylquinoline
- 3-((3,4-dimethylphenyl)sulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline
- AKOS001858584
- F1607-1081
- 3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline
-
- インチ: 1S/C23H26N2O3S/c1-16-7-9-19(13-17(16)2)29(26,27)22-15-24-21-10-8-18(28-3)14-20(21)23(22)25-11-5-4-6-12-25/h7-10,13-15H,4-6,11-12H2,1-3H3
- InChIKey: JCSQHBSGBKJOKD-UHFFFAOYSA-N
- SMILES: N1C2C(=CC(OC)=CC=2)C(N2CCCCC2)=C(S(C2=CC=C(C)C(C)=C2)(=O)=O)C=1
計算された属性
- 精确分子量: 410.16641387g/mol
- 同位素质量: 410.16641387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 29
- 回転可能化学結合数: 4
- 複雑さ: 643
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 4.7
- トポロジー分子極性表面積: 67.9Ų
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1607-1081-1mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |
867040-18-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1607-1081-3mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |
867040-18-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1607-1081-100mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |
867040-18-4 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1607-1081-5μmol |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |
867040-18-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1607-1081-2mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |
867040-18-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1607-1081-5mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |
867040-18-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1607-1081-25mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |
867040-18-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1607-1081-10μmol |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |
867040-18-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F1607-1081-20μmol |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |
867040-18-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F1607-1081-20mg |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline |
867040-18-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 |
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline 関連文献
-
Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinolineに関する追加情報
Introduction to 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline (CAS No. 867040-18-4)
3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline, identified by its Chemical Abstracts Service (CAS) number 867040-18-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a quinoline core appended with a 3,4-dimethylbenzenesulfonyl group and a piperidin-1-yl moiety, exhibits a unique structural framework that positions it as a promising candidate for further exploration in drug discovery and therapeutic development.
The quinoline scaffold is a well-documented pharmacophore in medicinal chemistry, renowned for its broad spectrum of biological activities. Compounds derived from quinoline have been instrumental in the development of drugs targeting various diseases, including malaria, bacterial infections, and certain types of cancer. The introduction of the 3,4-dimethylbenzenesulfonyl group into the quinoline structure introduces additional functional diversity, potentially modulating the compound's interactions with biological targets. This modification is particularly intriguing because sulfonamide derivatives are known for their versatility in drug design, often enhancing binding affinity and selectivity.
The presence of the 6-methoxy substituent further refines the electronic properties of the quinoline ring, influencing its reactivity and solubility. Methoxy groups are frequently employed in medicinal chemistry to improve metabolic stability and oral bioavailability, making this modification strategically important for drug development. Additionally, the piperidin-1-yl side chain introduces a nitrogen-rich heterocycle, which is commonly found in bioactive molecules due to its ability to form hydrogen bonds and interact with protein targets. Piperidine derivatives are particularly prevalent in modern drug candidates, often contributing to improved pharmacokinetic profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with unprecedented accuracy. The combination of the 3,4-dimethylbenzenesulfonyl, 6-methoxy, and piperidin-1-yl groups in 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline suggests potential interactions with enzymes or receptors involved in critical biological pathways. For instance, quinoline derivatives have been shown to interact with topoisomerases and kinases, which are key targets in oncology research. The sulfonamide moiety may enhance binding through dipole-dipole interactions or hydrogen bonding, while the piperidine ring could stabilize interactions through cation-pi stacking.
The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline presents an intriguing challenge due to its multi-step nature. The construction of the quinoline core typically involves cyclization reactions, while the introduction of the sulfonamide and piperidine groups requires precise functionalization strategies. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have streamlined the preparation of complex heterocycles like this one. These techniques not only improve yield but also allow for greater functional group tolerance during synthesis.
In vitro studies have begun to elucidate the biological profile of 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline. Preliminary assays suggest that this compound exhibits moderate activity against certain enzymatic targets, including kinases and proteases implicated in inflammatory pathways. The sulfonamide group appears to play a crucial role in mediating these interactions by forming hydrogen bonds with key residues on the target proteins. Additionally, the methoxy substituent may influence metabolic stability by preventing rapid oxidation or hydrolysis.
The piperidine ring has been identified as a critical determinant of bioactivity in several drug candidates. Its nitrogen atom can engage in hydrogen bonding with polar residues on protein surfaces or form salt bridges with charged groups. This interaction mode is particularly relevant for G-protein coupled receptors (GPCRs), which are major drug targets for diseases such as hypertension and diabetes. By incorporating a piperidine moiety into 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline, researchers aim to enhance binding affinity while minimizing off-target effects.
Future directions for research on this compound include exploring its potential as an inhibitor or modulator of specific disease-related pathways. For example, given its structural similarities to known kinase inhibitors used in cancer therapy, further investigation into its effects on signal transduction pathways could uncover novel therapeutic applications. Additionally, combination studies with other bioactive molecules may reveal synergistic effects that could improve treatment outcomes.
The development of new synthetic routes for 3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline is also an area of active interest. By optimizing synthetic protocols for scalability and cost-effectiveness, researchers can facilitate preclinical testing and eventual clinical trials if promising results are obtained from initial studies. Advances in green chemistry principles may also be applied to reduce waste and improve sustainability during production.
Computational modeling plays an increasingly vital role in guiding experimental design for complex molecules like this one. By leveraging machine learning algorithms trained on large datasets of bioactive compounds, 3-(3, 4-dimethylbenzenesulfonyl)-6-methoxy-"-" 4-(""""""""""""""" piperidin"-" 1"-yl")quinoline "" "" "" "" "" "" ""can be virtually screened against diverse target proteins to predict potential binding interactions before costly wet-lab experiments are conducted." " This approach accelerates drug discovery pipelines by prioritizing promising candidates based on predicted efficacy." """ "" """"" "" """''>''>''>''>''>''>''>''>''>''>''>''>''>''><
867040-18-4 (3-(3,4-dimethylbenzenesulfonyl)-6-methoxy-4-(piperidin-1-yl)quinoline) Related Products
- 1448027-37-9(2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-3-(thiophen-2-yl)-1H-pyrazol-1-ylethyl}acetamide)
- 2098081-51-5(4-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-3-amine)
- 2679812-12-3((1R,5S)-6-(2,2,2-trifluoroacetyl)-6-azabicyclo3.2.1octane-5-carboxylic acid)
- 73721-17-2(Methyl 1-methyl-2-naphthoate)
- 2229307-24-6((dimethyl-1,3-oxazol-2-yl)methanethiol)
- 2172144-72-6(1-(2-cyclohexylpropyl)azetidin-2-ylmethanamine)
- 2228604-47-3(1-(1,2,3,4-tetrahydronaphthalen-1-yl)cyclopentylmethanamine)
- 2470441-23-5(6,7-dimethoxy-2-(4-{5-oxaspiro3.4octane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride)
- 1380717-12-3(Pyrazolo[1,5-a]pyrimidine-3-carboxamide, N,5,7-trimethyl-)
- 2680687-41-4(tert-butyl N-(2-hydroxy-3-{methyl[(prop-2-en-1-yloxy)carbonyl]amino}propyl)-N-methylcarbamate)




